Einecs 253-563-1
Description
Properties
CAS No. |
37597-55-0 |
|---|---|
Molecular Formula |
C42H66O19 |
Molecular Weight |
875.0 g/mol |
IUPAC Name |
3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-10-(hydroxymethyl)-3-[(2S,4R,5S,6S)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C42H66O19/c1-19-36(61-38-35(51)33(49)31(47)27(60-38)17-56-37-34(50)32(48)30(46)26(15-43)59-37)25(54-3)13-29(57-19)58-21-4-9-40(18-44)23-5-8-39(2)22(20-12-28(45)55-16-20)7-11-42(39,53)24(23)6-10-41(40,52)14-21/h12,19,21-27,29-38,43-44,46-53H,4-11,13-18H2,1-3H3/t19-,21-,22+,23-,24+,25+,26-,27+,29+,30-,31+,32+,33-,34-,35+,36-,37-,38-,39+,40-,41-,42-/m0/s1 |
InChI Key |
TZNYAQHFGVRARB-DTTJZVPFSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H](C[C@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)CO)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)CO)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Manufacturing Processes for 1,1 Ethane 1,2 Diylbisoxy Bis 2,4,6 Tribromobenzene
Industrial Synthesis Pathways and Scale-Up Considerations
The industrial production of 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] is a critical aspect of its commercial availability. The synthesis is typically achieved through the reaction of 2,4,6-tribromophenol (B41969) and 1,2-dibromoethane (B42909) in the presence of a base. nih.gov This process has been a cornerstone of its manufacture since the mid-1970s. wikipedia.org
Production as an Intermediate Compound
While primarily known as an end-product for flame retardant applications, 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] also serves as an intermediate in the synthesis of other complex molecules. Its structural framework, featuring multiple bromine atoms and an ether linkage, makes it a versatile building block in organic synthesis. benchchem.com The presence of this compound in various chemical supply chains highlights its role beyond its direct application as a flame retardant. cec.org
Process Design and Engineering Optimization
The large-scale production of 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] necessitates careful consideration of process design and engineering to ensure efficiency, safety, and cost-effectiveness. Key factors in the process include reaction kinetics, heat and mass transfer, and reactor design. Optimization of these parameters is crucial for maximizing yield and purity while minimizing energy consumption and waste generation. The compound is recognized as a High Production Volume (HPV) chemical in the United States, indicating its significant manufacturing scale. wikipedia.orgnih.gov
Table 1: Industrial Production Overview
| Aspect | Details |
|---|---|
| Primary Use | Additive flame retardant wikipedia.org |
| Key Raw Materials | 2,4,6-tribromophenol, 1,2-dibromoethane nih.gov |
| Reaction Type | Nucleophilic substitution benchchem.com |
| Production Scale | High Production Volume (HPV) chemical wikipedia.orgnih.gov |
Exploration of Novel and Alternative Synthetic Routes
Ongoing research focuses on developing new and improved methods for synthesizing 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene], aiming for greater efficiency, sustainability, and novel applications.
Mechanistic Understanding of Synthetic Transformations
A deep understanding of the reaction mechanisms is fundamental to developing improved synthetic strategies. For the conventional synthesis, the reaction proceeds via a nucleophilic substitution where the phenoxide ion, generated from 2,4,6-tribromophenol in the presence of a base, attacks the electrophilic carbon atoms of 1,2-dibromoethane. benchchem.com Computational studies have also shed light on the atmospheric reaction mechanisms of this compound, particularly its interaction with hydroxyl radicals, which is crucial for understanding its environmental fate. rsc.org
Development of Catalytic Synthetic Strategies
The development of catalytic methods for the synthesis of 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] and related compounds is an active area of research. Catalysts can offer several advantages, including milder reaction conditions, higher selectivity, and reduced waste. While specific catalytic strategies for this exact compound are not extensively detailed in the public domain, the general principles of ether synthesis using phase-transfer catalysts or other catalytic systems are applicable and represent a promising avenue for future process improvements.
Green Chemistry Principles in Compound Synthesis
The application of green chemistry principles to the synthesis of 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] is of growing importance, driven by increasing environmental regulations and a desire for more sustainable manufacturing processes. This includes the use of less hazardous solvents, development of atom-economical reactions, and minimization of waste streams. Although the substance is not currently registered under REACH, its identification as a Substance of Very High Concern (SVHC) due to its very persistent and very bioaccumulative (vPvB) properties underscores the need for greener alternatives and more environmentally benign synthetic routes. intertek.comchemtrust.org Some corporate environmental standards have listed this compound as a substance to be managed, indicating a move towards reducing its use in production processes. global.canon
Table 2: Compound Identification
| Compound Name |
|---|
| 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] |
| 2,4,6-tribromophenol |
| 1,2-dibromoethane |
| 2,2',6,6'-tetrabromo-4,4'-isopropylidenediphenol |
| 4,4'-sulphonyldiphenol |
| Barium diboron (B99234) tetraoxide |
| Bis(2-ethylhexyl) tetrabromophthalate |
| Isobutyl 4-hydroxybenzoate |
| Melamine |
| Perfluoroheptanoic acid |
| 4-aminophenol |
| Ethylene (B1197577) glycol dichloride |
| OH-BTBPE |
| 1,1'-(Ethane-1,2-diyl)bis[pentabromobenzene] |
| N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline |
| 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 |
Atom Economy and Reaction Efficiency
The concept of atom economy is a crucial metric in green chemistry, measuring the efficiency of a chemical reaction in converting reactants into the desired product. For the synthesis of 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] via the Williamson ether synthesis, the theoretical atom economy can be calculated by considering the molecular weights of the reactants and the final product.
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,4,6-Tribromophenol | C₆H₃Br₃O | 330.8 |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 |
| 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] | C₁₄H₈Br₆O₂ | 687.64 |
| Sodium Bromide (by-product with NaOH as base) | NaBr | 102.89 |
Note: The base is also a reactant, but its contribution to the by-product mass depends on the specific base used. For this illustration, sodium hydroxide (B78521) (NaOH) is assumed, leading to the formation of sodium bromide (NaBr) and water.
The reaction efficiency, in terms of yield, can vary. Laboratory syntheses typically report yields ranging from 50% to 95%. lscollege.ac.in However, industrial processes, which are highly optimized, can achieve near-quantitative conversions. lscollege.ac.in Research has also explored alternative methods to improve reaction efficiency. For instance, the use of microwave irradiation has been shown to significantly reduce reaction times from hours to minutes and increase yields in related Williamson ether syntheses. wikipedia.orglscollege.ac.in
Sustainable Feedstock Utilization
The drive towards more sustainable chemical manufacturing has spurred research into the use of renewable feedstocks for the production of key chemical intermediates.
For the synthesis of 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene], opportunities for incorporating sustainable feedstocks exist in the production of its precursors:
1,2-Dibromoethane: Conventionally derived from petroleum-based ethylene, there is potential for a more sustainable route. Bio-ethylene can be produced through the fermentation of carbohydrate biomass. researchgate.net This bio-ethylene can then be brominated to produce 1,2-dibromoethane, offering a pathway to a bio-based feedstock for this reactant. researchgate.net
2,4,6-Tribromophenol: This intermediate is typically produced by the bromination of phenol (B47542). While phenol is largely derived from petrochemical sources, more environmentally considerate methods for its bromination have been developed. One such method utilizes phenol and hydrobromic acid with hydrogen peroxide as the oxidant. google.com This process is considered more environmentally friendly as it avoids the use of elemental bromine and produces water as the primary by-product, with reported yields of 89-95%. google.com Furthermore, 2,4,6-tribromophenol itself has been found to be produced naturally by some marine organisms, such as the benthic polychaete Notomastus lobatus, which can synthesize it from inorganic bromide. oecd.org While not currently a viable industrial source, this highlights a natural precedent for its formation.
The adoption of such sustainable feedstocks and greener synthetic routes can significantly reduce the environmental footprint associated with the manufacturing of 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene].
Table of Compound Names
| EINECS Number | Common Name/Acronym | IUPAC Name |
| 253-563-1 | 1,2-Bis(2,4,6-tribromophenoxy)ethane, BTBPE | 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] |
| 200-835-2 | Phenol | Phenol |
| 203-432-0 | 1,2-Dibromoethane | 1,2-Dibromoethane |
| 204-278-6 | 2,4,6-Tribromophenol | 2,4,6-Tribromophenol |
| 231-598-3 | Hydrogen Peroxide | Dioxidane |
| 231-760-3 | Hydrobromic Acid | Hydrobromic Acid |
| 203-473-3 | Acetonitrile (B52724) | Acetonitrile |
| 200-679-5 | N,N-Dimethylformamide | N,N-Dimethylformamide |
| 203-539-1 | Vinyl Bromide | Bromoethene |
| 200-539-3 | Ethylene | Ethene |
| Not Applicable | Tetrabutylammonium bromide | Tetrabutylammonium bromide |
Chemical Reactivity and Mechanistic Investigations of 1,1 Ethane 1,2 Diylbisoxy Bis 2,4,6 Tribromobenzene
Fundamental Chemical Kinetics and Reaction Rate Analysis
The study of BTBPE's chemical kinetics focuses on quantifying the rates at which it reacts under various conditions and determining the mathematical expressions that describe these rates.
The initial reaction proceeds via two competitive pathways: ·OH addition to the brominated aromatic rings and hydrogen abstraction from the ethane (B1197151) bridge. rsc.org The rate constant ratio for ·OH addition to hydrogen abstraction is approximately 3:1. rsc.orgsemanticscholar.org Subsequent reactions of the initial intermediates with atmospheric species like oxygen (O₂) and nitric oxide (NO) also have calculated rate constants.
Table 1: Calculated Rate Constants for Reactions of BTBPE Intermediates This table presents calculated unimolecular (s⁻¹) and bimolecular (cm³ molecule⁻¹ s⁻¹) rate constants (k) for the subsequent reactions of key intermediates formed during the OH-initiated oxidation of BTBPE.
| Reaction Pathway | Rate Constant (k) |
| IM3 → P1 + Br | 3.6 × 10⁻¹⁸ s⁻¹ |
| IM3 → P2 | 4.7 × 10⁻⁸ s⁻¹ |
| IM3 + O₂ → P9 | 2.2 × 10⁻²¹ cm³ molecule⁻¹ s⁻¹ |
| IM3 + O₂ → P13 | 3.9 × 10⁻²⁴ cm³ molecule⁻¹ s⁻¹ |
| IM3 + O₂ → P21 | 1.3 × 10⁻²² cm³ molecule⁻¹ s⁻¹ |
| IM7-1 → P7 + P8 | 3.3 × 10⁴ s⁻¹ |
| IM7-1 + O₂ → IM14 | 2.2 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ |
| IM7-1 + NO | ~10⁻¹² cm³ molecule⁻¹ s⁻¹ |
| Data sourced from supporting information for Zhang et al. (2017). rsc.org |
Atmospheric Oxidation: The reaction initiated by ·OH radicals involves two primary elementary steps:
·OH Addition: The electrophilic addition of the hydroxyl radical to the carbon atoms of the 2,4,6-tribromophenoxy groups. semanticscholar.org
Hydrogen Abstraction: The removal of a hydrogen atom from the –O–CH₂–CH₂–O– bridge by the hydroxyl radical. rsc.orgsemanticscholar.org
These initial steps lead to the formation of radical intermediates which then undergo further complex reactions, including isomerization, dissociation, and bimolecular reactions with O₂ and NO. semanticscholar.org
Thermal Decomposition: Under thermal stress, BTBPE decomposition also proceeds through distinct elementary steps.
1,3-Hydrogen Shift: This is a dominant initial step at temperatures up to approximately 680 K, involving the transfer of a hydrogen atom from the ethyl bridge to an oxygen atom, leading to the formation of 2,4,6-tribromophenol (B41969) and 1,3,5-tribromo-2-(vinyloxy)benzene. nih.govresearchgate.net This is a concerted step where the cleavage occurs at the H₂C-O bond. researchgate.net
Homolytic Bond Scission: Direct cleavage of the O-CH₂ bonds can occur, though it is less favorable than the 1,3-hydrogen shift at lower temperatures. nih.govresearchgate.net
H-atom Abstraction: Abstraction of a hydrogen atom from the CH₂ sites, followed by the fission of the central C-C bond, produces a 2,4,6-tribromophenoxy radical and a 1,3,5-tribromo-2-(vinyloxy)benzene molecule. nih.govresearchgate.net
Reaction conditions such as temperature significantly influence the kinetics of BTBPE degradation.
In thermal decomposition, temperature is the primary driver. The decomposition process begins at approximately 340°C. researchgate.netresearchgate.net Studies have shown that at 240°C, BTBPE primarily evaporates, while at 340°C, it completely decomposes in the gas phase. researchgate.net The dominant reaction pathway is temperature-dependent; the 1,3-hydrogen shift mechanism is favored up to about 680 K (407°C), above which direct bond scission becomes more significant. nih.govresearchgate.net The rate of product removal from the high-temperature zone also affects the final product distribution; prolonged heating leads to the formation of secondary products like hydrogen bromide and polybrominated dibenzodioxins. researchgate.net
For the atmospheric reaction with ·OH radicals, kinetic parameters are influenced by both temperature and pressure. rsc.org The rate constants for the initial ·OH addition and H-abstraction pathways, as well as the subsequent reactions of the intermediates, show a dependence on these atmospheric conditions, which is typical for gas-phase reactions.
Detailed Reaction Mechanism Elucidation
Understanding the detailed reaction mechanism involves tracing the movement of electrons and the reorganization of chemical bonds, as well as identifying the transient species that are formed and consumed during the reaction.
Atmospheric Oxidation: In the ·OH addition pathway, the hydroxyl radical attacks the electron-rich aromatic ring, leading to the formation of a new C-O bond and a delocalized radical intermediate. In the hydrogen abstraction pathway, the O-H bond in the hydroxyl radical is formed by breaking a C-H bond on the ethane bridge of BTBPE, leaving an unpaired electron on the carbon atom.
Thermal Decomposition: The 1,3-hydrogen shift mechanism involves a concerted reorganization of bonds and electrons within a cyclic transition state. A C-H bond on the ethane bridge breaks, a new O-H bond forms, and the C-O bond of the ether linkage cleaves simultaneously. researchgate.net This process leads to the formation of an alcohol (2,4,6-tribromophenol) and a vinyl ether (1,3,5-tribromo-2-(vinyloxy)benzene). nih.govresearchgate.net In radical pathways, homolytic cleavage of C-O or C-C bonds involves the symmetrical splitting of the bonding electron pair, resulting in two radical species.
The identification of transient intermediates is key to confirming proposed reaction mechanisms.
In the OH-initiated atmospheric oxidation, the primary intermediates are the radical adducts formed from ·OH addition and the carbon-centered radical from H-abstraction. rsc.org These highly reactive species are not typically isolated but are characterized through their subsequent reactions with O₂ or NO, which lead to more stable, albeit still reactive, peroxy radicals and hydroxylated BTBPE (OH-BTBPE). rsc.orgsemanticscholar.org
During thermal decomposition, several key intermediates and primary products have been identified.
2,4,6-tribromophenol : A major product formed via the 1,3-hydrogen shift. nih.govresearchgate.net
1,3,5-tribromo-2-(vinyloxy)benzene : The other major product from the 1,3-hydrogen shift. nih.govresearchgate.net
2,4,6-tribromophenoxy radical : Formed through H-atom abstraction followed by C-C bond fission. nih.govresearchgate.net
These primary products and intermediates can undergo further bimolecular condensation reactions to produce congeners of brominated diphenyl ethers and, ultimately, polybrominated dibenzo-p-dioxins. researchgate.net
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry have emerged as powerful tools to investigate the complex reaction mechanisms of 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] at a molecular level. These methods provide detailed insights into reaction energetics, pathways, and kinetics that are often difficult to obtain through experimental means alone.
Quantum Chemical Calculations for Reaction Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the energetics of reactions involving 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene]. rsc.orgnih.gov Researchers have employed various functionals to accurately predict reaction barriers and energies. For instance, in studying the atmospheric reaction initiated by hydroxyl (·OH) radicals, the PBE1PBE and M062X functionals have been utilized. rsc.org
The choice of functional is critical for obtaining reliable results. The PBE1PBE functional has shown good performance in predicting the barrier height for the addition of ·OH radicals to the aromatic rings of the molecule. rsc.org Conversely, the M062X functional was found to be more accurate for calculating the energetics of H-abstraction from the ethane bridge. rsc.org These calculations reveal that both ·OH addition and hydrogen abstraction pathways are competitive. rsc.org
In a separate line of research investigating the metabolism of this compound by cytochrome P450 enzymes, DFT calculations were used to model the interaction with a Compound I model, which represents the active site of these enzymes. nih.gov These quantum chemical approaches provide a foundational understanding of the thermodynamics and energy landscapes of the reactions.
Molecular Modeling of Reaction Pathways and Transition States
Molecular modeling has been applied to map out the detailed reaction pathways and identify the transition states for the degradation of 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene]. In its atmospheric degradation initiated by ·OH radicals, two primary initial reaction pathways have been identified: ·OH addition to the brominated phenyl rings and H-atom abstraction from the ethyl group. rsc.orgrsc.org
Computational models show that the ·OH addition and hydrogen abstraction pathways are competitive, with a calculated rate constant ratio of 3:1. rsc.org The intermediates formed from these initial reactions are predicted to subsequently react with atmospheric oxygen (O₂) or nitric oxide (NO) to form peroxy radicals and hydroxylated derivatives of the parent compound. rsc.org
Similarly, in the context of metabolic processes, molecular modeling has delineated the reaction pathways for the oxidation of 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] by cytochrome P450. nih.gov The calculations indicate that alkyl hydrogen abstraction is a key step, leading to the formation of bis(2,4,6-tribromophenoxy)ethanol. This intermediate can then undergo hydrolysis to yield the neurotoxic compound 2,4,6-tribromophenol. nih.gov These models provide a step-by-step view of the transformation of the parent molecule and the formation of various products.
Application of Master Equations in Kinetic Modeling
Interactive Data Table: Subsequent Reaction Kinetics of Intermediate IM3
This table details the calculated rate constants for the subsequent reactions of an intermediate species (IM3) formed during the atmospheric degradation of 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene].
| Reaction Pathway | Rate Constant (k) | Pseudo-first order Rate Constant (k') (s⁻¹) |
| IM3 → P1 + Br | 3.6×10⁻¹⁸ s⁻¹ | - |
| IM3 → P2 | 4.7×10⁻⁸ s⁻¹ | - |
| IM3 + O₂ → P9 | 2.2×10⁻²¹ cm³ molecule⁻¹ s⁻¹ | 1.1×10⁻² |
| IM3 + O₂ → P10 | 4.6×10⁻²⁷ cm³ molecule⁻¹ s⁻¹ | 2.3×10⁻⁸ |
| IM3 + O₂ → P13 | 3.9×10⁻²⁴ cm³ molecule⁻¹ s⁻¹ | 1.9×10⁻⁵ |
| IM3 + O₂ → P15 | 6.5×10⁻²⁵ cm³ molecule⁻¹ s⁻¹ | 3.2×10⁻⁶ |
| IM3 + O₂ → P17 | 1.8×10⁻²⁶ cm³ molecule⁻¹ s⁻¹ | 8.9×10⁻⁸ |
| IM3 + O₂ → P18 | 6.0×10⁻²⁵ cm³ molecule⁻¹ s⁻¹ | 3.0×10⁻⁶ |
| IM3 + O₂ → P21 | 1.3×10⁻²² cm³ molecule⁻¹ s⁻¹ | 6.3×10⁻⁴ |
| IM3 + NO | ~10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | ~10⁻⁴ |
| Data sourced from supporting information of a computational study on the atmospheric chemical reaction of the compound. rsc.org |
In-depth Analysis of Einecs 253-563-1 Reveals Complexities in Industrial Applications
Initial research into the chemical compound designated by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 253-563-1 has identified it as (3β,5β)-3-[[2,6-dideoxy-4-O-[6-O-(β-D-glucopyranosyl)-β-D-glucopyranosyl]-β-D-glucopyranosyl]oxy]-14-hydroxy-19-oxocard-20(22)-enolide. This complex organic molecule is also known by synonyms such as k-Strophanthol-K, and its Chemical Abstracts Service (CAS) registry number is 37597-55-0.
The intricate structure of this compound, a type of cardiac glycoside, suggests a profile more aligned with biochemical and medicinal applications rather than the large-scale industrial uses typically associated with polymer and resin chemistry. Cardiac glycosides are a class of naturally occurring compounds known for their effects on the heart and are primarily investigated for their pharmacological properties.
A thorough investigation into the applications of this compound in advanced materials and chemical technologies, as outlined in the user's request, has yielded no direct or substantial evidence of its use in the following areas:
Integration into Thermoplastics and Thermoset Resins: There is no readily available scientific literature or industrial data to suggest that this complex glycoside is integrated into common thermoplastics or thermoset resins to modify their properties. The chemical nature of this compound does not lend itself to typical polymerization processes or as an additive in such materials.
Role in Coating Products and Formulations: Similarly, the investigation found no information supporting the use of this compound in the formulation of coating products. The functionalities present in the molecule are not characteristic of components used to form protective or decorative coatings.
Use as a Chemical Intermediate in Material Synthesis: The structure of k-Strophanthol-K is not indicative of a typical precursor or intermediate in the synthesis of polymers or plastics. Industrial chemical synthesis for materials science relies on simpler, more reactive, and economically viable building blocks.
Contribution to Plastic Product Development: Consequently, there is no evidence to suggest that this compound contributes to the development of plastic products.
Specialized Industrial and Laboratory Applications: While the compound may have specialized laboratory applications, these are likely confined to biochemical or pharmacological research rather than industrial material science.
Given the significant disconnect between the identified chemical compound and the requested applications in advanced materials, it is highly probable that the EINECS number provided in the user's request is not the intended subject for an article focused on polymer and resin chemistry. The applications listed are characteristic of industrial chemicals, monomers, and additives used in the plastics and coatings industries, which are chemically distinct from complex natural products like cardiac glycosides.
Therefore, a detailed article on the applications of this compound within the specified outline cannot be accurately and informatively generated based on available scientific and industrial data. Further clarification on the chemical identity or the intended applications would be necessary to proceed.
Applications in Advanced Materials and Chemical Technologies
Specialized Industrial and Laboratory Applications
Role in pH Regulation Systems
Currently, there is a notable lack of specific research or industrial application data detailing the role of 1,7,7-Trimethyl-3-((4-methylphenyl)methylene)bicyclo[2.2.1]heptan-2-one in pH regulation systems. The chemical structure of 4-MBC does not inherently suggest properties of a typical acid or base, which would be the primary characteristic for a pH regulating agent. Its non-polar nature and limited solubility in water further reduce its suitability for direct application in aqueous pH control systems.
Further research would be required to explore any potential indirect effects on pH, such as through chemical reactions that consume or produce acidic or basic species. However, based on current scientific literature, its application in this area is not established.
Functionality in Water Treatment Processes
The application of Einecs 253-563-1 in water treatment processes is not a documented area of use. In fact, due to its classification as an emerging contaminant of concern, its presence in water sources is monitored. As a UV filter used in sunscreens, it can enter aquatic environments through wastewater and recreational activities.
Studies have focused on the detection and removal of 4-MBC from water rather than its use as a functional component in treatment processes. Its persistence and potential ecological impact are areas of active research. Therefore, its role in water treatment is that of a substance to be removed, not one to be added for treatment purposes.
Use in Scientific Research and Development
In the realm of scientific research and development, 1,7,7-Trimethyl-3-((4-methylphenyl)methylene)bicyclo[2.2.1]heptan-2-one is primarily investigated for its biological and environmental effects. A significant body of research is dedicated to understanding its potential as an endocrine disruptor. These studies are crucial for assessing the safety of its use in consumer products.
Environmental Fate and Degradation Dynamics of 1,1 Ethane 1,2 Diylbisoxy Bis 2,4,6 Tribromobenzene
Environmental Release and Distribution Pathways
The release of 1,1'-[ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] into the environment is primarily linked to its industrial use and its presence in manufactured goods.
Acrylonitrile (B1666552) butadiene-styrene (ABS)
High-impact polystyrene (HIPS)
Thermoplastics and thermoset resins
Polycarbonate (PC)
Coatings and textiles sony.comgadsl.org
Environmental releases are anticipated to be highest from wet processes, such as those used in textile back-coating. service.gov.uk Industrial emissions can occur during the manufacturing and compounding of these materials.
Diffuse emissions of 1,1'-[ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] are expected to occur from treated articles throughout their service life, although these releases are challenging to quantify. service.gov.uk As an additive flame retardant, it is physically mixed with the polymer rather than chemically bound, which can lead to its gradual release from the product matrix. This compound is found in a range of long-life consumer and industrial products, including:
Electronic and electrical equipment: computers, televisions, and mobile phones. sgs.com
Construction materials: such as sealants used around window frames. sony.com
Textiles and plastics . sielc.com
The disposal of these products in landfills or through incineration can also be a significant pathway for environmental release.
Environmental Partitioning and Transport Mechanisms
The physicochemical properties of 1,1'-[ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] govern its distribution and movement within the environment.
This compound is characterized by its low water solubility and hydrophobic nature. sielc.comservice.gov.uk Consequently, it is expected to partition from water and adsorb strongly to organic matter present in soil, sediment, and sewage sludge. service.gov.uk Its classification as a vPvB (very persistent and very bioaccumulative) substance underscores its tendency to remain in the environment and accumulate in living organisms. nih.govpharmaffiliates.com The primary environmental sinks for this compound are likely to be soil and sediment.
Interactive Data Table: Environmental Distribution Characteristics
| Environmental Compartment | Expected Partitioning Behavior | Supporting Evidence |
| Air | Low volatility expected due to high molecular weight. Potential for long-range transport adsorbed to particulate matter. | Analytical methods exist for collecting the compound from air using glass fiber filters. nih.gov |
| Water | Very low solubility. service.gov.uk | Unlikely to be found in high concentrations in the water column; will tend to partition to other phases. service.gov.uk |
| Soil | Strong adsorption to organic matter is expected. service.gov.uk | Considered a likely environmental sink due to its hydrophobicity. service.gov.uk |
| Sediment | Strong adsorption to organic matter is expected, leading to accumulation. service.gov.uk | Identified as a primary environmental sink alongside soil. service.gov.uk |
| Biota | High potential for bioaccumulation. mst.dk | Classified as very bioaccumulative (vB) under REACH criteria. nih.govpharmaffiliates.com Reports indicate it can accumulate in the body. mst.dk |
Quantitative modeling of the environmental fate of 1,1'-[ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] is hampered by a lack of reliable empirical data for certain key parameters. service.gov.uk However, estimations based on its chemical structure are used in risk assessments.
A key parameter in fate modeling is the octanol-water partition coefficient (Log Kow), which indicates a substance's hydrophobicity and potential for bioaccumulation. For a structurally similar compound, 1,1'-(Ethane-1,2-diyl)bis[pentabromobenzene], a Log Kow of around 7.2 has been estimated, highlighting its very hydrophobic nature. service.gov.uk For 1,1'-[ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] itself, one source indicates a Log Kow value of approximately 3.3, though the reliability of this is noted as unknown. service.gov.uk Another source provides a calculated Log Kow (XLogP3) of 7.7. The significant variance in these values illustrates the challenges in accurately modeling its environmental behavior.
Risk assessments often rely on worst-case scenarios which may overestimate actual releases. service.gov.uk These models are crucial for predicting the potential environmental concentrations and identifying compartments at highest risk, despite the existing data gaps.
Degradation Pathways and Transformation Processes
The persistence of 1,1'-[ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] is a key aspect of its environmental profile. It is not considered to be readily biodegradable. service.gov.uk However, it can undergo transformation through metabolic and thermal processes.
Studies on its metabolism in rats have shown that the compound can be transformed, albeit at a very low level. nih.gov The identified metabolites indicate several degradation pathways:
Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic rings.
Debromination: The removal of bromine atoms from the aromatic rings.
Ether Linkage Cleavage: The breaking of the bond between the oxygen and the ethane (B1197151) bridge, which can yield tribromophenol and tribromophenoxyethanol. nih.gov
Thermal decomposition studies have also shed light on its transformation. At temperatures around 680 K, a 1,3-hydrogen shift is a dominant pathway, leading to the formation of 2,4,6-tribromophenol (B41969) and 1,3,5-tribromo-2-(vinyloxy)benzene. nih.gov Another process involves hydrogen atom abstraction from the ethane bridge, followed by the fission of the C-C bond, which produces a 2,4,6-tribromophenoxy radical. nih.gov These findings suggest that while the compound is persistent, it can break down into other brominated substances, the environmental impact of which also requires assessment. service.gov.uk
Abiotic Degradation Mechanisms
Abiotic degradation involves non-biological processes that break down chemical compounds. For BTBPE, key abiotic pathways include atmospheric oxidation and thermal decomposition.
Thermal decomposition is another significant abiotic process. When heated, BTBPE can break down to form various products. nih.gov A 1,3-hydrogen shift mechanism is dominant at temperatures up to approximately 680 K, leading to the formation of 2,4,6-tribromophenol and 1,3,5-tribromo-2-(vinyloxy)benzene. nih.gov At higher temperatures, hydrogen abstraction from the methylene (B1212753) (CH₂) groups, followed by C-C bond fission, produces a 2,4,6-tribromophenoxy radical. nih.gov These decomposition products can further react to form brominated diphenyl ethers, which are known precursors to the formation of toxic polybrominated dibenzo-p-dioxins. nih.gov In aquatic environments, the median dissipation time for BTBPE in sediment has been reported to be approximately 187 days. mst.dk
| Degradation Process | Conditions/Reactant | Key Findings | Primary Degradation Products | Source |
|---|---|---|---|---|
| Atmospheric Oxidation | Hydroxyl (·OH) radical | Atmospheric lifetime estimated at 11.8 days. Rate constant: 1.0 × 10⁻¹² cm³/molecule/s. | Peroxy radicals, OH-BTBPE | rsc.org |
| Thermal Decomposition | Elevated temperatures (~680 K) | 1,3-hydrogen shift is a dominant mechanism. | 2,4,6-tribromophenol, 1,3,5-tribromo-2-(vinyloxy)benzene, 2,4,6-tribromophenoxy radical | nih.gov |
| Sediment Dissipation | Aquatic sediment | Median dissipation time of ~187 days. | Not specified | mst.dk |
Biotic Degradation and Biodegradation Studies
Biotic degradation of persistent organic pollutants like BTBPE is a critical area of research, though often challenging. acs.org BFRs are generally resistant to biodegradation, and compounds structurally similar to BTBPE are noted for their persistence in the environment. researchgate.netservice.gov.uk
Studies on related BFRs have shown that microbial degradation is possible, although it often requires specific conditions. researchgate.netmdpi.com For instance, degradation kinetics are generally observed to be faster in aerobic soils compared to other conditions. researchgate.net The high hydrophobicity of BFRs like BTBPE means they tend to accumulate in the plasma membranes of microorganisms. acs.org While this accumulation can be toxic, some level of incorporation into the membrane is necessary for metabolism by membrane-related enzymes. acs.org
Specific microbial communities and enzymatic systems are essential for the breakdown of complex BFRs. Some anaerobic bacteria, such as Dehalococcoides, are known to dehalogenate BFRs, a crucial step in their detoxification and degradation. acs.org Research on other BFRs has shown that a consortium of different bacterial strains may be required to achieve complete degradation, indicating a process of metabolic complementation where different species perform different steps in the degradation pathway. mdpi.com
The enzymatic pathways likely involved in BTBPE degradation can be inferred from metabolism studies in other organisms and knowledge of microbial enzymes. Monooxygenase enzymes are suspected to play a role, as demonstrated in the degradation of other brominated compounds. mdpi.com In rats, BTBPE metabolism involves hydroxylation, debromination, and cleavage of the ether linkage, resulting in metabolites such as monohydroxylated and dihydroxylated derivatives, as well as tribromophenol. nih.gov These transformations suggest that microbial enzymes like dehalogenases and hydroxylases could be key players in the environmental biodegradation of BTBPE. nih.govacs.org
"Omics" technologies—including genomics, proteomics, and metabolomics—are increasingly being used to understand the complex interactions between microbes and pollutants. acs.org These approaches offer powerful tools for assessing the biodegradation potential of compounds like BTBPE. By analyzing the genetic makeup and metabolic response of microbial communities exposed to a contaminant, researchers can identify specific genes, enzymes, and metabolic pathways involved in the degradation process. mdpi.comacs.org
While specific omics studies focused solely on BTBPE are still an emerging area, the approach is recognized as a key future research direction for evaluating the biological fate of flame retardants. mdpi.com This includes using metabolomics to track the formation of breakdown products and using genomics to identify microbes with the genetic potential for BFR degradation. acs.orgmdpi.com
Advanced Remediation Technologies and Treatment Processes
Given the persistence of BTBPE, conventional treatment methods are often insufficient, necessitating the development of advanced remediation technologies. researchgate.netmdpi.com These technologies aim to transform the contaminant into less harmful substances.
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are a class of environmental remediation techniques that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (·OH). kirj.eetaylorfrancis.com These processes are effective for the destruction of a wide range of refractory organic pollutants, including halogenated compounds. kirj.ee
The atmospheric degradation of BTBPE by ·OH radicals is a naturally occurring AOP. rsc.org In engineered systems, AOPs can be implemented using various methods, such as combining ozone with hydrogen peroxide or UV light. kirj.ee These methods generate ·OH radicals in sufficient quantities to break down persistent chemicals like BTBPE. kirj.eetaylorfrancis.com The reaction between BTBPE and ·OH radicals leads to the formation of more oxidized and potentially more biodegradable intermediates. rsc.org
| Process | Reactant | Mechanism | Rate Constant | Atmospheric Lifetime | Source |
|---|---|---|---|---|---|
| Atmospheric Oxidation (AOP) | ·OH radical | ·OH addition and H-abstraction | 1.0 × 10⁻¹² cm³/molecule/s | 11.8 days | rsc.org |
Photocatalytic oxidation is a specific type of AOP that utilizes a semiconductor catalyst (such as titanium dioxide, TiO₂) and a light source (like UV radiation) to generate hydroxyl radicals. mdpi.com This technology has shown great promise for degrading persistent organic pollutants. mdpi.com The process involves the excitation of the catalyst by light, leading to the formation of electron-hole pairs that react with water and oxygen to produce ·OH radicals and other reactive species.
Photolytic pathways are considered among the most relevant for the degradation of BFRs in the environment. acs.org While direct photolysis can occur, photocatalysis significantly enhances the degradation rate. This method is considered a sustainable and eco-friendly approach to soil and water remediation, capable of effectively breaking down harmful contaminants like flame retardants. mdpi.com
Wastewater Treatment and Effluent Management
The presence of 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] in wastewater is a concern due to its persistence and potential for environmental release. researchgate.netejournals.eu Studies of Canadian wastewater treatment plants (WWTPs) have detected this compound in both influent and biosolids. human-exposome.com
The removal efficiency of 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] in WWTPs varies depending on the treatment process employed. Sorption to biosolids appears to be a major removal mechanism, with a significant percentage of the initial mass loading of the compound being found in the biosolid samples. researchgate.net Under aerobic conditions, biodegradation of this compound is reported to be very slow. researchgate.net
The median removal efficiencies for 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] across different wastewater treatment processes are summarized in the table below.
| Wastewater Treatment Process | Median Removal Efficiency (%) | Reference |
| Primary Treatment (PT) | 45 | human-exposome.com |
| Aerated Lagoons (AL) | >85 | wateronline.com |
| Facultative Lagoons (FL) | >85 | wateronline.com |
| Secondary Treatment (ST) | >85 | wateronline.com |
| Advanced Treatment (AT) | >85 | wateronline.com |
This table summarizes the median removal efficiencies for 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] in various wastewater treatment configurations.
These findings indicate that while conventional and advanced wastewater treatments can achieve a high degree of removal for 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene], a substantial portion of the compound is transferred to the sludge phase. researchgate.net This highlights the importance of proper management of biosolids from WWTPs to prevent the re-entry of this persistent pollutant into the environment.
Analytical Methodologies for the Characterization and Detection of 1,1 Ethane 1,2 Diylbisoxy Bis 2,4,6 Tribromobenzene
Chromatographic Separation Techniques
Chromatographic techniques are central to the analysis of 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene], enabling its separation from complex sample matrices prior to detection. The choice of chromatographic method is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the desired sensitivity and resolution of the analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile or thermally labile compounds like 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene].
Research Findings:
Reverse-phase (RP) HPLC is a common mode used for the analysis of this compound. One established method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier such as phosphoric acid. For applications requiring mass spectrometric (MS) detection, a volatile acid like formic acid is substituted for phosphoric acid. This method is scalable and can be adapted for preparative separation to isolate impurities. The use of columns with smaller particle sizes (e.g., 3 µm) allows for faster analysis times, which is characteristic of Ultra-High-Performance Liquid Chromatography (UPLC) applications. nih.gov
A study focused on the development of an analytical method for various brominated flame retardants, including 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene], employed Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). dioxin20xx.org This approach allows for the sensitive and selective determination of the target analyte in complex food matrices. dioxin20xx.org The use of different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), has also been explored to optimize the detection of this and other BFRs. dioxin20xx.org
| Parameter | Value | Reference |
| Column | Newcrom R1 | nih.gov |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | nih.gov |
| Application | Analytical and Preparative Separation | nih.gov |
| Detection | UV, MS | nih.govdioxin20xx.org |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to its high resolution and sensitivity, especially when coupled with mass spectrometry (GC-MS), it is frequently used for the determination of 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] in environmental samples.
Research Findings:
A common approach for the analysis of this and other novel brominated flame retardants involves gas chromatography coupled with mass spectrometry, often operating in electron capture negative ionization (ECNI) mode. This detection method provides high sensitivity for halogenated compounds. nih.gov For instance, a DB-5ms capillary column (15 m × 0.25 mm × 0.1 μm) has been successfully used for the separation of 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene]. nih.gov The quantification is typically based on monitoring the bromide ion (m/z 79). nih.gov
Another study detailed the analysis of several NBFRs, including 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene], in soil samples using GC coupled to a triple quadrupole mass spectrometer (GC-MS/MS). researchgate.net This technique offers excellent selectivity and sensitivity for trace-level analysis. The thermal decomposition behavior of the compound has also been investigated using pyrolysis-GC-MS, which identified 2,4,6-tribromophenol (B41969) and vinyl tribromophenyl ether as primary fragmentation products at 340 °C. researchgate.net
| Parameter | Value | Reference |
| Column | DB-5ms (15 m x 0.25 mm x 0.1 µm) | nih.gov |
| Injection Mode | Pulsed Pressure | vliz.be |
| Detection | ECNI-MS, MS/MS | nih.govresearchgate.net |
| Quantification Ion | m/z 79 | nih.gov |
| Application | Environmental Samples (Dust, Soil) | nih.govresearchgate.net |
Ion-Exchange Chromatography (IEX)
Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. bio-rad.com The stationary phase possesses charged functional groups that interact with oppositely charged analytes. While 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] is a neutral molecule and therefore not directly amenable to IEX, this technique can be relevant for the analysis of its potential charged metabolites or degradation products.
Research Findings:
Direct analysis of the parent compound by IEX is not feasible due to its lack of ionizable functional groups. However, studies on the metabolism of 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] have indicated the formation of hydroxylated and debrominated metabolites, as well as cleavage products like tribromophenol and tribromophenoxyethanol. nih.gov Some of these metabolites, particularly phenolic compounds, can be ionized under specific pH conditions and could, in principle, be separated using anion exchange chromatography.
Research on other brominated compounds, such as brominated salicylanilides and hydroxybenzoic acids, has demonstrated the utility of anion-exchange resins for their separation. acs.org This suggests that IEX could be a valuable tool in a broader analytical workflow for studying the environmental fate and biotransformation of 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene], specifically for isolating and characterizing its polar, ionizable metabolites from complex matrices. The direct coupling of ion chromatography with mass spectrometry (IC-MS) is an emerging powerful technique for the analysis of a wide range of ionizable compounds. nih.gov
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their size in solution (hydrodynamic volume). researchgate.net Larger molecules are excluded from the pores of the stationary phase and elute earlier, while smaller molecules penetrate the pores to varying extents and elute later.
Research Findings:
While there are no specific, detailed studies on the direct analysis of 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] using SEC for quantification, this technique is frequently employed as a sample clean-up step in the analysis of brominated flame retardants in complex matrices like biological tissues and food samples. longdom.org Its primary role is to remove high-molecular-weight interferences, such as lipids, which can interfere with subsequent chromatographic analysis and detection.
For example, in a method developed for the simultaneous determination of PBDEs and HBCDDs in foodstuffs, gel permeation chromatography was a crucial clean-up step. longdom.org Similarly, a study on the analysis of flame retardants in polyester (B1180765) curtains mentioned the use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent, which is also a known solvent for SEC analysis of crystalline polymers, highlighting the technique's utility in sample preparation for polymer-based materials. researchgate.netkau.edu.sa
Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) separates molecules based on their hydrophobicity. bio-rad.com The technique utilizes a salted mobile phase to promote the interaction of hydrophobic regions of analytes with a weakly hydrophobic stationary phase. Elution is typically achieved by decreasing the salt concentration of the mobile phase. bio-rad.com
Research Findings:
There is a lack of specific applications of HIC for the quantitative analysis of 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene]. However, given the compound's high hydrophobicity (logP ≈ 7.7), HIC principles are highly relevant. HIC is particularly useful for separating biomolecules like proteins while preserving their biological activity, but it can also be applied to other hydrophobic molecules. bio-rad.com
The separation mechanism in HIC is based on the reversible interaction between a solute and the hydrophobic surface of the stationary phase. bio-rad.com For highly hydrophobic compounds like persistent organic pollutants (POPs), which include many brominated flame retardants, hydrophobic interactions are a dominant factor in their environmental partitioning and analytical separation. researchgate.net While reverse-phase liquid chromatography (RPLC) is more commonly used for such compounds, HIC offers an alternative selectivity that could be exploited for separating isomers or closely related hydrophobic compounds. The technique's utility for separating halogenated organic compounds has been noted in broader contexts. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique used for the separation of polar and hydrophilic compounds. sigmaaldrich.com It employs a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile. sigmaaldrich.com A water-enriched layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. sigmaaldrich.com
Research Findings:
Given that 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] is a highly nonpolar and hydrophobic molecule, HILIC is not a suitable technique for its direct analysis. In fact, compounds that are strongly retained in RPLC typically show little to no retention in HILIC. sigmaaldrich.com
However, HILIC becomes highly relevant when considering the analysis of polar metabolites of this flame retardant. As mentioned, metabolic processes can introduce hydrophilic functional groups (e.g., hydroxyl groups) onto the parent molecule. nih.gov These more polar derivatives are often challenging to retain and separate using RPLC. HILIC provides an effective alternative for the analysis of such polar compounds. chromatographyonline.com For example, HILIC has been successfully coupled with mass spectrometry for the analysis of polar metabolites in various biological and environmental studies. nih.govresearchgate.net Therefore, in the context of metabolomics or degradation studies of 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene], HILIC would be an essential tool for characterizing its water-soluble transformation products.
Spectroscopic Characterization Methods
Spectroscopic methods are fundamental in elucidating the structural and electronic properties of 1,1'-[ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene].
Laser-based analytical techniques offer high sensitivity and selectivity for the detection of brominated compounds. Laser-Induced Breakdown Spectrometry (LIBS) has been effectively used for the analysis of brominated flame retardants in various materials, including polymers from waste electric and electronic equipment (WEEE). optica.orgcapes.gov.br This method allows for rapid, on-line measurements under industrial conditions. optica.orgcapes.gov.br Although the detection limit for bromine is higher than for other elements, it is sufficient for identifying the concentrations typically found in plastics. optica.org
Another advanced technique involves laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS), which is capable of directly quantifying bromine from solid samples. nih.gov These laser-based methods provide powerful tools for screening and tracking brominated flame retardants in environmental and industrial samples. envirotech-online.com
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS) is a cornerstone for the definitive identification and quantification of 1,1'-[ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] due to its high selectivity and sensitivity. nih.gov
Molecular Beam Mass Spectrometry (MBMS) is a powerful technique for studying the chemistry of flame retardants in flame environments. It has been used to investigate the behavior of brominated compounds like CF₃Br in flames by providing detailed profiles of species concentrations. osti.gov This technique is crucial for understanding the thermal decomposition mechanisms of brominated flame retardants, such as the formation of 2,4,6-tribromophenol and vinyl tribromophenyl ether from the pyrolysis of 1,1'-[ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene]. researchgate.net
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are the most common methods for analyzing brominated flame retardants. nih.govjbce.org
Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the analysis of various brominated flame retardants, including 1,1'-[ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene]. nih.govjbce.orgnih.gov The analysis often involves electron ionization (EI) or electron capture negative ionization (ECNI) sources. researchgate.net While EI can cause extensive fragmentation, ECNI offers high sensitivity for brominated compounds. researchgate.net For complex matrices, pyrolysis-GC-MS can be employed to identify BFRs with minimal sample preparation. nih.gov The presence of bromine's two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly equal abundance results in a characteristic M+2 peak in the mass spectrum, aiding in the identification of brominated compounds. savemyexams.comlibretexts.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is another essential tool, particularly for thermally unstable or less volatile brominated compounds. nih.govjbce.org It is frequently used for the analysis of brominated flame retardants in various environmental and biological samples. nih.govfaiusr.com For applications compatible with mass spectrometry, the mobile phase in HPLC can be adjusted, for instance, by replacing phosphoric acid with formic acid. sielc.com
The following table provides a summary of research findings on the application of these hyphenated techniques.
| Technique | Sample Matrix | Key Findings |
| GC-MS | Air, Fish, Plastics | Enables identification and quantification; characteristic isotopic patterns for bromine aid in detection. nih.govnih.govlibretexts.org |
| LC-MS | Environmental Samples | Suitable for thermally labile compounds; used for SVHC identification. nih.govfaiusr.com |
| Pyrolysis-GC-MS | Plastics | Allows for direct analysis of solid samples with minimal preparation. nih.gov |
Other Advanced Analytical Tools
Besides the aforementioned methods, a range of other advanced analytical tools are employed for the comprehensive analysis of brominated flame retardants.
X-ray Fluorescence (XRF) Spectroscopy: This technique is a rapid and non-destructive screening tool for detecting the presence of bromine in various materials. jbce.orgeag.com It is often used as a preliminary step before more detailed quantitative analysis. cec.org
Fourier Transform Infrared Spectroscopy (FTIR): FTIR provides information about the functional groups present in a molecule and can be used in conjunction with other techniques for a more complete characterization of the flame retardant composition in a product. eag.com
Direct Insertion Probe Mass Spectrometry (DIP-MS): This method allows for the direct quantification of BFRs from solid polymer samples with minimal sample preparation, offering a rapid screening alternative. nih.gov
The combination of these advanced analytical methodologies provides a robust framework for the detection, characterization, and quantification of 1,1'-[ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] in diverse and complex samples.
Socio Industrial Context and Non Safety Regulatory Frameworks for 1,1 Ethane 1,2 Diylbisoxy Bis 2,4,6 Tribromobenzene
Historical Evolution of Industrial Production and Use
1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene], also known as BTBPE, is a brominated flame retardant (BFR). cec.org Flame retardants are chemicals added to materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire. cec.org BTBPE is specifically prepared through the reaction of tribromophenol and ethylene (B1197577) dibromide in the presence of a base. nih.gov
Production Trends within the Chemical Manufacturing Sector
The use of BFRs, including BTBPE, has been widespread. In 2001, BFRs constituted about 25% of the total flame retardant market, with global consumption doubling in the 1990s. pops.int Asia was the largest consumer, accounting for 50% of the total global use in 2001, followed by the Americas with less than 30% and Europe with 15%. cpcb.nic.in The demand for BFRs has been driven by their application in a wide array of products to meet fire safety standards. environment.govt.nz
Integration into Global Supply Chains for Polymers and Chemicals
BTBPE is primarily used as an additive flame retardant, meaning it is physically mixed with the material rather than chemically bound to it. cec.orgtuvsud.com This has led to its integration into the global supply chains for a variety of polymers and chemicals. Its main applications are in polymers such as acrylonitrile (B1666552) butadiene-polystyrene (ABS), high-impact polystyrene (HIPS), thermoplastics, and thermoset resins. tuvsud.com These materials are then used in the manufacturing of a wide range of products, including:
Electronics and Electrical Equipment: Housings for computers, televisions, and mobile phones. tuvsud.comsgs.com
Construction Materials: Sealants around window frames. tuvsud.com
Textiles and Coatings: Fire-resistant fabrics and coatings. cec.orgservice.gov.uk
The global nature of these supply chains means that BTBPE, produced in certain regions, is incorporated into products that are distributed and sold worldwide. cec.org This has significant implications for international trade and the need for harmonized regulations.
The regulatory landscape for BTBPE has been evolving. In January 2023, the European Chemicals Agency (ECHA) added BTBPE to the Candidate List of Substances of Very High Concern (SVHC) due to its very persistent and very bioaccumulative (vPvB) properties. sgsgroup.com.cneuropa.eu This designation triggers legal obligations for companies that produce, import, or use articles containing the substance. sgsgroup.com.cn For instance, EU importers and producers of articles containing more than 0.1% of an SVHC must notify ECHA. sgsgroup.com.cn Suppliers of the substance, either on its own or in mixtures, are required to provide a safety data sheet to their customers. sgs.comsgsgroup.com.cn This inclusion on the SVHC list, even though the substance is not registered under REACH, is seen as a measure to prevent its use as a "regrettable substitution" for other restricted BFRs. sgsgroup.com.cneuropa.eu
Waste Management Strategies in the Chemical Industry
The widespread use of BTBPE in consumer and industrial products necessitates robust waste management strategies to mitigate its environmental impact. environment.govt.nz The chemical manufacturing sector, in particular, faces the challenge of managing waste generated during the production and formulation of products containing BTBPE. epa.gov
Industrial Hazardous Waste Management Practices
Waste containing BFRs is considered hazardous due to the persistent and bioaccumulative nature of these substances. environment.govt.nz In the European Union, waste management is guided by a "cradle-to-grave" approach, emphasizing waste reduction and recycling at the source. eusmecentre.org.cn For hazardous waste, this involves collection from industrial sites and subsequent treatment through methods like incineration or landfilling in specialized facilities. eusmecentre.org.cn
The management of waste from electrical and electronic equipment (WEEE) is a significant concern, as these products are a major sink for BFRs. pops.int The shredding and landfilling of WEEE can release these chemicals into the environment. useforesight.io Therefore, environmentally sound recycling and disposal technologies are crucial to control emissions and protect worker health in recycling plants. pops.int
Recycling and Re-utilization Initiatives
Recycling of materials containing BFRs presents both opportunities and challenges. While recycling can reduce the demand for virgin materials, the presence of BFRs can contaminate recycled products. useforesight.io Mechanical recycling processes often fail to completely remove BFRs, leading to their re-entry into the market through recycled materials. useforesight.io
For waste containing certain persistent organic pollutants (POPs), such as some BFRs listed under the Stockholm Convention, recycling is prohibited. environment.govt.nz While BTBPE is not currently listed under the Stockholm Convention, its vPvB properties raise concerns. environment.govt.nzsgsgroup.com.cn The export of waste containing BFRs for disposal or recycling is also regulated under international agreements like the Basel Convention, requiring permits from relevant authorities. environment.govt.nz
Environmental Management Systems in Chemical Production
The chemical industry employs various environmental management systems (EMS) to control pollution and manage waste. europa.eu These systems often include measures for:
Water saving and wastewater treatment: To manage effluents from production processes. europa.eu
Waste gas management: To control air emissions, including volatile organic compounds (VOCs). europa.eu
Sludge treatment: To handle solid residues from wastewater treatment. europa.eu
For the chemical manufacturing sector as a whole, there has been a reported decrease in waste management quantities in recent years. epa.gov However, the increasing identification of substances like BTBPE as SVHCs highlights the need for continuous improvement in waste management practices and the adoption of safer alternatives. europa.euuseforesight.io The European Commission's Restrictions Roadmap, under the Chemicals Strategy for Sustainability, is considering a group-based regulatory approach for all non-polymeric additive BFRs to address current regulatory gaps. useforesight.io
Interactive Data Table: Regulatory and Use Profile of 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene]
| Attribute | Details |
| EINECS Number | 253-563-1 sgsgroup.com.cn |
| Common Name | 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] (BTBPE) tuvsud.com |
| Primary Function | Additive Flame Retardant tuvsud.com |
| Key Applications | Acrylonitrile butadiene-polystyrene (ABS), high-impact polystyrene (HIPS), thermoplastics, thermoset resins, coatings, and textiles tuvsud.com |
| End Products | Electrical and electronic equipment (computers, televisions, mobile phones), construction materials (sealants) tuvsud.comsgs.com |
| EU Regulatory Status | Substance of Very High Concern (SVHC) as of January 17, 2023 sgsgroup.com.cneuropa.eu |
| Reason for SVHC Listing | Very persistent and very bioaccumulative (vPvB) sgsgroup.com.cneuropa.eu |
Non-Hazard Based Regulatory and Reporting Frameworks
The European Inventory of Existing Commercial Chemical Substances (EINECS) is a registry of chemical substances that were commercially available in the European Union market between January 1, 1971, and September 18, 1981. crowell.comisotope.com Substances listed in this inventory are known as "phase-in substances" under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. isotope.comfederalregister.gov
The compound 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] is listed on the EINECS inventory. chemblink.com Its inclusion signifies its established commercial presence in Europe prior to the implementation of newer, more stringent notification and registration requirements for new substances.
Table 1: Identifiers for 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene]
| Identifier Type | Identifier |
| Chemical Name | 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] |
| EINECS/EC Number | 253-692-3 nih.gov |
| CAS Number | 37853-59-1 nih.gov |
| Common Synonym | 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) nih.gov |
Despite being a phase-in substance, 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] is not registered under the REACH regulation. epa.govepirocgroup.com However, it is subject to significant regulatory oversight due to its inclusion on the REACH Candidate List of Substances of Very High Concern (SVHC) for Authorisation. europa.euchemexper.com
The European Chemicals Agency (ECHA) added the substance to the Candidate List on January 17, 2023. europa.eujeol.comntis.gov The reason for its inclusion is its classification as "very persistent and very bioaccumulative (vPvB)" under Article 57e of the REACH regulation. epa.govjeol.comntis.gov ECHA noted that while the substance is not registered, its identification as an SVHC serves as a measure to prevent its future use in what is termed "regrettable substitution," where a banned substance is replaced by another with similarly harmful properties. epa.goveuropa.euntis.gov
The inclusion on the Candidate List triggers immediate legal obligations for companies manufacturing, importing, or supplying articles containing the substance. These are non-safety data reporting and communication requirements:
Notification to ECHA: Producers and importers of articles must notify ECHA if their products contain the substance in a concentration above 0.1% weight by weight (w/w) and if the total quantity of the substance in those articles exceeds one tonne per year. epa.govchemexper.com
Communication in the Supply Chain: Suppliers of articles containing the substance in a concentration above 0.1% w/w must provide their customers with sufficient information to allow for the safe use of the article. Upon request, they must also provide this information to consumers within 45 days. epa.gov
SCIP Database: Suppliers of articles containing the substance above the 0.1% w/w threshold must notify the ECHA's SCIP (Substances of Concern In Products) database, which is established under the Waste Framework Directive. epa.goveuropa.eu
The substance is not currently listed on REACH Annex XIV (the Authorisation List) or Annex XVII (the Restriction List). epirocgroup.com
Table 2: REACH Substance of Very High Concern (SVHC) Profile
| Parameter | Details |
| Substance Name | 1,1'-[ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] |
| Date of Inclusion | January 17, 2023 europa.eujeol.com |
| Reason for Inclusion | Very persistent and very bioaccumulative (vPvB) (Article 57e) epa.govjeol.com |
| Registration Status | Not registered under REACH epa.govepirocgroup.com |
| Key Obligations | Communication in supply chain, Notification to ECHA and SCIP database for articles >0.1% w/w epa.goveuropa.euchemexper.com |
The Toxics Release Inventory (TRI) is a program established by the U.S. Environmental Protection Agency (EPA) under the Emergency Planning and Community Right-to-Know Act (EPCRA). lawbc.comecfr.gov It tracks the management of certain toxic chemicals that may pose a threat to human health and the environment. ecfr.gov U.S. facilities in specific industry sectors that manufacture, process, or otherwise use these listed chemicals in quantities above established thresholds must report annually on their disposal or other releases and waste management activities. lawbc.comecfr.gov
Specific data regarding release and waste quantities for 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] (CAS No. 37853-59-1) under the TRI program are not available in the consulted search results. However, the substance is subject to other significant reporting regulations under the U.S. Toxic Substances Control Act (TSCA), which is also administered by the EPA.
Notably, 1,2-Bis(2,4,6-tribromophenoxy)ethane was included in a final rule requiring manufacturers and importers to submit lists and copies of unpublished health and safety studies. epa.gov This rule covered 30 organohalogen flame retardants, and the submission deadline for this substance was extended to January 25, 2022. federalregister.govepa.gov The EPA uses this data to support prioritization and evaluation activities under TSCA. Earlier regulations, under 40 CFR Part 766, also mandated the submission of testing protocols for the chemical by January 31, 1991, to screen for the potential formation of hazardous dioxins and furans. These TSCA reporting requirements indicate that the substance is under regulatory scrutiny in the United States, even if specific TRI release data is not publicly detailed in the provided sources.
Table 3: List of Compound Names
| Name |
| 1,1'-[Ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] |
| 1,2-Bis(2,4,6-tribromophenoxy)ethane |
| 2,4,6 tribromophenol |
| Allyl ether of tetrabromobisphenol-A |
| Decabromodiphenyloxide |
| Octabromodiphenyloxide |
| Pentabromodiphenyloxide |
| Tetrabromobisphenol-A |
| Tetrabromobisphenol-A-bisethoxylate |
| 3,4′,5-tribromosalicylanilide |
Future Research Directions and Emerging Trends
Advancements in Sustainable Synthesis
Currently, Thevetin is primarily obtained through extraction from its natural source, the Thevetia peruviana plant. nih.gov While this method is effective, future research is anticipated to focus on more sustainable and controlled methods of production.
Biosynthesis and Enzymatic Synthesis: Investigations into the biosynthetic pathway of Thevetin within the Thevetia species offer a promising avenue for sustainable production. mdpi.com Understanding the enzymes and genes involved in its synthesis could enable the development of biocatalytic or enzymatic processes. Enzymatic hydrolysis has been explored to modify Thevetin, suggesting that enzymatic synthesis could be a viable approach for producing Thevetin and its derivatives under milder and more environmentally friendly conditions. nih.gov
Challenges in Total Synthesis: The total chemical synthesis of complex natural products like Thevetin is a significant challenge due to their intricate stereochemistry. While total synthesis of such molecules is a benchmark in organic chemistry, developing a sustainable and economically viable process remains a long-term goal. Future research may focus on developing novel synthetic strategies that are more efficient and generate less waste.
Deeper Mechanistic Insights through Advanced Characterization
The primary mode of action for Thevetin is the inhibition of the Na+/K+-ATPase pump in cardiac cells, which is similar to other cardiac glycosides like digoxin. biosynth.cominchem.org However, a deeper understanding of its interactions and off-target effects is crucial for exploring its full therapeutic potential and understanding its toxicity.
Advanced Spectroscopic and Spectrometric Techniques: Advanced analytical techniques are being employed to gain more detailed structural and functional information about Thevetin.
Mass Spectrometry (MS): High-resolution mass spectrometry and tandem mass spectrometry (Q-TOF MS/MS) are used to identify and characterize different forms of Thevetin and their aglycones in plant extracts. nih.govmdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies are essential for elucidating the precise three-dimensional structure of Thevetin and its derivatives. nih.govrroij.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis helps in identifying the functional groups present in Thevetin and can be used to study its interactions with biological molecules.
These techniques, often used in combination, provide a comprehensive picture of the molecule's structure and can be used to study its binding to its biological targets in greater detail. rroij.com
Development of Novel Applications in Chemical Technologies
While Thevetin is primarily known for its cardiac effects, its unique chemical structure presents opportunities for broader applications in chemical technologies. semanticscholar.org
Potential as a Chemical Precursor: The complex steroidal backbone of Thevetin could serve as a starting material for the synthesis of other valuable steroidal compounds. researchgate.net Its functional groups offer multiple points for chemical modification, potentially leading to the creation of novel molecules with unique properties.
Exploration in Materials Science and Catalysis: Although not yet reported, the potential use of Thevetin in the development of new materials or as a catalyst could be an area of future investigation. Its rigid steroidal structure and multiple functional groups could be exploited to create novel polymers or to act as a scaffold for catalytic sites. The oil from the Thevetia peruviana seed has been investigated for biodiesel production, indicating the potential for valorizing all components of the plant. azjournalbar.com
Refinement of Environmental Fate Prediction Models
The toxicity of Thevetin raises concerns about its environmental fate and impact. rroij.commagnascientiapub.com Understanding how this compound behaves in the environment is crucial for risk assessment.
Biodegradation and Ecotoxicity: Currently, there is limited specific data on the biodegradation and ecotoxicity of Thevetin. General studies on the environmental fate of pharmaceuticals indicate that such compounds can be persistent and have adverse effects on non-target organisms. Future research is needed to establish the environmental persistence, bioaccumulation potential, and toxicity of Thevetin to various organisms.
Computational Modeling: In the absence of extensive experimental data, computational models can be used to predict the environmental fate of chemicals. These models use the chemical structure of a compound to estimate its properties, such as its solubility, volatility, and susceptibility to degradation. For a complex molecule like Thevetin, sophisticated models will be required to accurately predict its behavior in different environmental compartments.
Integration of Artificial Intelligence and Machine Learning in Chemical Research
Accelerating Drug Discovery and Design: AI and ML algorithms can be used to analyze large datasets of chemical structures and biological activities to identify new therapeutic applications for existing compounds. mtltimes.canih.gov For Thevetin, this could involve predicting its activity against new biological targets or designing novel derivatives with improved therapeutic profiles and reduced toxicity. nih.gov
Predicting Chemical Properties and Synthesis Pathways: Machine learning models can predict the physicochemical and biological properties of molecules directly from their mass spectrometry data, which could accelerate the characterization of new Thevetin derivatives. medium.com AI can also be used to predict potential synthetic pathways for complex molecules, which could aid in the development of a sustainable synthesis route for Thevetin. researchgate.net
Q & A
Q. How should researchers structure a discussion section to contextualize findings on this compound within existing literature?
- Methodological Answer : Organize the discussion by hypothesis, comparing results with prior studies using phrases like “In contrast to Smith et al. (2020), our data suggest…”. Acknowledge limitations (e.g., sample size, model assumptions) and propose follow-up experiments .
Ethical and Collaborative Considerations
Q. What ethical frameworks apply when using this compound in interdisciplinary studies (e.g., biochemistry, environmental science)?
Q. How can researchers collaborate effectively to share proprietary data on this compound without violating intellectual property agreements?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
